molecular formula C13H18N2O5 B13457188 tert-butyl N-{[3-(hydroxymethyl)-4-nitrophenyl]methyl}carbamate

tert-butyl N-{[3-(hydroxymethyl)-4-nitrophenyl]methyl}carbamate

Cat. No.: B13457188
M. Wt: 282.29 g/mol
InChI Key: WXGGRWSBUZTEHY-UHFFFAOYSA-N
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Description

tert-Butyl N-{[3-(hydroxymethyl)-4-nitrophenyl]methyl}carbamate is a synthetic organic compound that belongs to the class of carbamates. This compound is characterized by the presence of a tert-butyl group, a hydroxymethyl group, and a nitrophenyl group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-{[3-(hydroxymethyl)-4-nitrophenyl]methyl}carbamate typically involves the reaction of tert-butyl carbamate with a suitable nitrophenyl derivative. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like diethyl ether. The reaction mixture is usually quenched with water and the product is extracted and purified .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-{[3-(hydroxymethyl)-4-nitrophenyl]methyl}carbamate undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.

    Reduction: The nitro group can be reduced to an amino group.

    Substitution: The tert-butyl group can be substituted under acidic conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.

    Substitution: Acidic conditions using trifluoroacetic acid can facilitate the substitution of the tert-butyl group.

Major Products Formed

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of deprotected carbamates.

Scientific Research Applications

tert-Butyl N-{[3-(hydroxymethyl)-4-nitrophenyl]methyl}carbamate is used in various scientific research fields:

Mechanism of Action

The mechanism of action of tert-butyl N-{[3-(hydroxymethyl)-4-nitrophenyl]methyl}carbamate involves its interaction with specific molecular targets. The compound can act as a protecting group for amines, preventing unwanted reactions during synthesis. The tert-butyl group can be removed under acidic conditions, revealing the active amine group for further reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl N-{[3-(hydroxymethyl)-4-nitrophenyl]methyl}carbamate is unique due to the presence of both a hydroxymethyl and a nitrophenyl group, which provide additional functionalization options compared to other similar compounds. This makes it particularly useful in complex synthetic pathways and specialized research applications.

Properties

Molecular Formula

C13H18N2O5

Molecular Weight

282.29 g/mol

IUPAC Name

tert-butyl N-[[3-(hydroxymethyl)-4-nitrophenyl]methyl]carbamate

InChI

InChI=1S/C13H18N2O5/c1-13(2,3)20-12(17)14-7-9-4-5-11(15(18)19)10(6-9)8-16/h4-6,16H,7-8H2,1-3H3,(H,14,17)

InChI Key

WXGGRWSBUZTEHY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCC1=CC(=C(C=C1)[N+](=O)[O-])CO

Origin of Product

United States

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